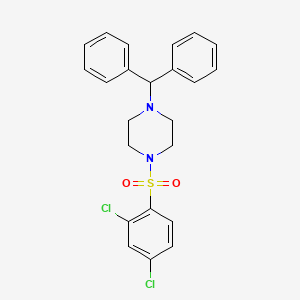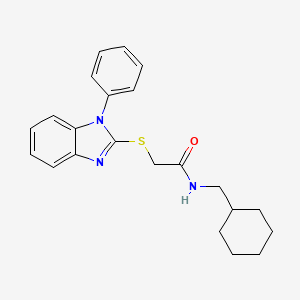
1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine, also known as BDSP, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in the study of various physiological and biochemical processes. BDSP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and sedative effects. In
Mécanisme D'action
The exact mechanism of action of 1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine is not fully understood. However, it is thought to exert its effects by modulating the activity of various neurotransmitter systems. This compound has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been shown to modulate the activity of the glutamate NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antipsychotic, anxiolytic, and sedative effects. This compound has also been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been shown to increase dopamine release in the prefrontal cortex and to decrease dopamine release in the nucleus accumbens. This compound has also been shown to increase the activity of the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of neuroscience. This compound has also been found to exhibit a range of pharmacological activities, making it a versatile research tool. However, there are also several limitations to the use of this compound in lab experiments. It has been found to have low selectivity for some receptors, which can complicate the interpretation of results. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine. One area of interest is the development of more selective this compound analogs that target specific neurotransmitter systems. Another area of interest is the study of the long-term effects of this compound on the brain. Additionally, the potential applications of this compound in the treatment of drug addiction and other neurological disorders warrant further investigation. Overall, this compound has significant potential as a research tool in the field of neuroscience, and further research is needed to fully understand its pharmacological properties and potential applications.
Méthodes De Synthèse
The synthesis of 1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine involves the reaction of 2,4-dichlorobenzylamine with piperazine and subsequent reaction of the resulting product with sulfonyl chloride. The final product is obtained after purification through recrystallization. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
1-Benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been used in the study of various neurological disorders, including schizophrenia, anxiety, and depression. It has also been shown to have potential applications in the treatment of drug addiction.
Propriétés
IUPAC Name |
1-benzhydryl-4-(2,4-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-20-11-12-22(21(25)17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWCZVHKMOPECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)


![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)